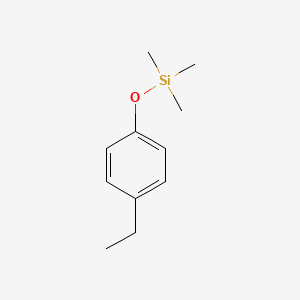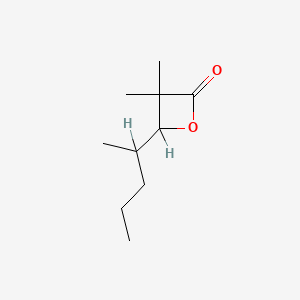
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is an organic compound belonging to the class of oxetanes Oxetanes are four-membered cyclic ethers, characterized by their strained ring structure, which imparts unique reactivity and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a hydroxy ketone precursor. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. For example, the use of sulfuric acid or sodium hydroxide can promote the formation of the oxetane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxetane ring into more stable structures, such as alcohols.
Substitution: The strained ring structure makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the oxetane ring under mild conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxetanes depending on the nucleophile used.
科学的研究の応用
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone involves its interaction with various molecular targets. The strained ring structure of the oxetane makes it highly reactive, allowing it to participate in ring-opening reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or other chemical species. The specific pathways and molecular targets depend on the context of its application.
類似化合物との比較
Similar Compounds
3,3-Dimethyl-2-oxetanone: Lacks the 4-(1-methylbutyl) substituent, resulting in different reactivity and properties.
4-Methyl-2-oxetanone: Similar ring structure but different substituents, leading to variations in chemical behavior.
2,2-Dimethyl-4-oxetanone: Another oxetane derivative with distinct substituents affecting its reactivity.
Uniqueness
3,3-Dimethyl-4-(1-methylbutyl)-2-oxetanone is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the 4-(1-methylbutyl) group influences its interactions with other molecules, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
18523-60-9 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3,3-dimethyl-4-pentan-2-yloxetan-2-one |
InChI |
InChI=1S/C10H18O2/c1-5-6-7(2)8-10(3,4)9(11)12-8/h7-8H,5-6H2,1-4H3 |
InChIキー |
YQQGTMIMGKGIMY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C1C(C(=O)O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



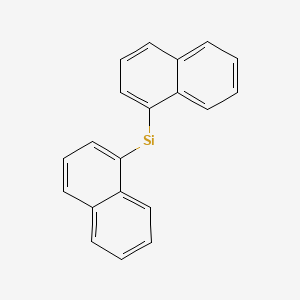
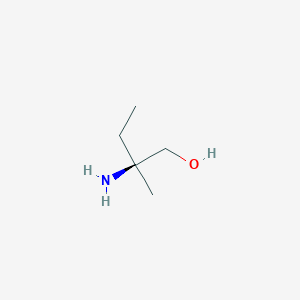
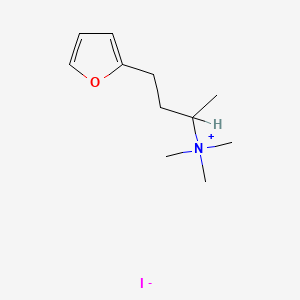
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

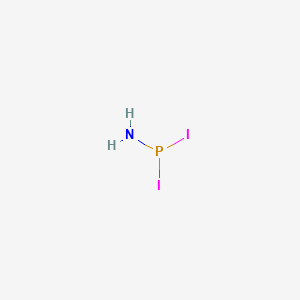
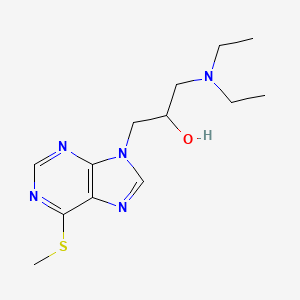
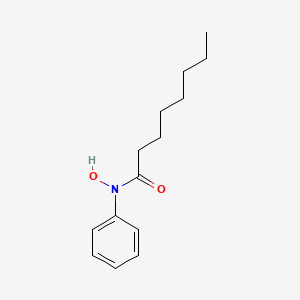
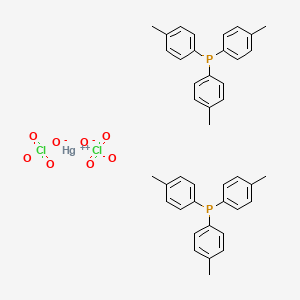
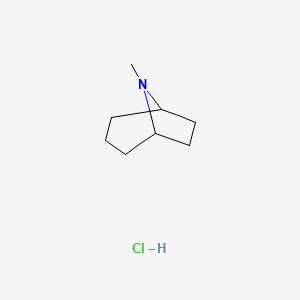
![(2R,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one](/img/structure/B14698310.png)
